

Iguratimod in refractory rheumatoid arthritis cases

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Iguratimod

CAS No.: 123663-49-0

Cat. No.: S548953

[Get Quote](#)

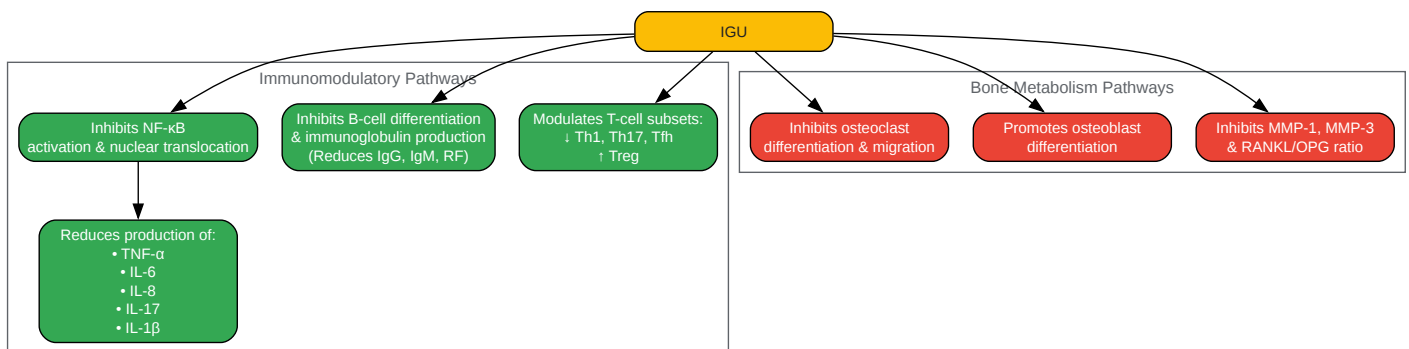
Drug Profile & Regulatory Status

The table below summarizes core information on **iguratimod** relevant for researchers.

Property	Description
Generic Name	Iguratimod (IGU, formerly T-614) [1] [2]
Drug Type	Small molecule, synthetic Disease-Modifying Antirheumatic Drug (csDMARD) [3]
Chemical Formula	$C_{17}H_{14}N_2O_6S$ [1] [4]
Known Mechanisms	Inhibits NF- κ B activation; suppresses immunoglobulins & inflammatory cytokines (IL-6, IL-8, TNF- α , IL-1 β); inhibits osteoclastogenesis; promotes osteoblast differentiation [5] [3] [6]
Approved Indications	Treatment of rheumatoid arthritis (in Japan and China) [1] [3] [2]
Common Dosage	25 mg twice daily (after a 1-4 week initiation period at 25 mg once daily) [7] [1] [3]

Mechanisms of Action: Experimental Insights

Iguratimod has a multi-faceted mechanism, simultaneously targeting immune and bone cells. The diagram below maps its key signaling pathways and cellular effects.



[Click to download full resolution via product page](#)

Key experimental observations supporting this mechanism include:

- **Cytokine & Signaling Analysis:** In human synovial cells and monocytic lines (e.g., THP-1), **iguratimod** treatment significantly reduced LPS or TNF-α-induced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). This effect is linked to its inhibition of IκBα degradation and prevention of NF-κB p65 subunit nuclear translocation [3] [6].
- **Lymphocyte Population Studies:** Flow cytometry analysis of PBMCs from RA patients shows that **iguratimod** downregulates pro-inflammatory T-helper subsets (Th1, Th17, Tfh) and upregulates immunoregulatory Treg cells. This is corroborated by decreased plasma levels of associated cytokines (IFN-γ, IL-17, IL-21) and altered mRNA expression of transcription factors (T-bet, RORγt, Bcl6, Foxp3) via RT-PCR [6].
- **B-Cell and Immunoglobulin Assays:** Enzyme-linked immunosorbent assay (ELISA) measurements consistently show that **iguratimod** reduces serum levels of immunoglobulins (IgG, IgM, IgA) and autoantibodies (Rheumatoid Factor - RF) in RA patients, indicating a direct suppressive effect on plasma cell function [5] [3].

- **Bone Cell Culture Models:** In vitro osteoclastogenesis assays demonstrate that **iguratimod** inhibits RANKL-induced osteoclast formation and bone resorption activity. Conversely, in osteoblast cultures, it upregulates osteogenic markers like osterix and Dlx5, promoting bone formation [3] [8].

Efficacy Data in Refractory RA

For patients with an inadequate response to methotrexate (MTX) or other DMARDs, **iguratimod** shows significant efficacy as an add-on therapy.

Study Type / Comparison	Key Efficacy Outcomes	Reported Effect Size (95% CI)	Significance (p-value)
Meta-analysis (IGU+MTX vs. MTX) [7]	ACR20 response	RR 1.55 (1.14 - 2.13)	p = 0.006
	ACR50 response	RR 2.04 (1.57 - 2.65)	p < 0.00001
	ACR70 response	RR 2.19 (1.44 - 3.34)	p = 0.00003
	Reduction in DAS28	WMD -1.65 (-2.39 to -0.91)	p < 0.0001
Meta-analysis (IGU+MTX vs. MTX+LEF) [7]	ACR20/50/70 response	No significant difference	p > 0.05
	Reduction in DAS28	WMD -0.40 (-0.42 to -0.38)	p < 0.00001
Add-on to bDMARDs (Retrospective Study) [3]	Improved DAS / SDAI	Statistically significant improvement	p < 0.001

Abbreviations: **RR:** Risk Ratio; **WMD:** Weighted Mean Difference; **ACR20/50/70:** American College of Rheumatology criteria for 20%/50%/70% improvement; **DAS28:** Disease Activity Score in 28 joints; **LEF:** Leflunomide.

Safety & Tolerability Profile

Understanding the adverse event profile is crucial for risk-benefit assessment and patient monitoring in clinical trials.

Safety Aspect	Findings & Recommendations
Common Adverse Events (AEs)	Elevated liver transaminases, nausea, vomiting, abdominal pain, rash, and itchiness [7] [2].

| **Comparative Safety** | • **vs. MTX alone:** No statistically significant difference in overall AE incidence (RR 0.99, 95% CI 0.87–1.13, $p=0.90$) [7]. • **vs. MTX + LEF:** Lower incidence of AEs (RR 0.74, 95% CI 0.62–0.88, $p=0.0009$) [7]. | | **Serious AEs & Risk Management** | • **Real-World Data (2025):** A recent pharmacovigilance study identified **interstitial lung disease** as the most reported serious AE. Nearly half (48.7%) of all AEs occurred within the first 3 months of treatment, suggesting the need for enhanced early monitoring [9]. • **Infection Risk:** The same study reported 30 signals associated with infection, which is a critical consideration for an immunomodulatory drug [9]. |

Experimental Protocols & Workflows

For researchers designing in vitro or clinical studies, here are summarized key methodological details.

In Vitro Protocol: Analyzing Immunomodulatory Effects

- **Cell Culture:** Use human peripheral blood mononuclear cells (PBMCs) isolated via Ficoll density gradient centrifugation or relevant cell lines (e.g., THP-1 monocytes, synovial cells). Culture in RPMI 1640 medium supplemented with 10% FBS [6].
- **Stimulation & Treatment:** Stimulate cells with LPS (e.g., 100 ng/mL for THP-1) or PMA/Ionomycin (for T-cell analysis in PBMCs) in the presence or absence of **iguratimod** (typical research concentrations range from 1-50 μ M). Include vehicle control [3] [6].
- **Downstream Analysis:**
 - **Flow Cytometry:** For T-cell subsets, stain PBMCs for surface markers (CD4, CD25, CCR7, PD-1) and intracellular markers (IFN- γ , IL-17, Foxp3) after stimulation and brefeldin A treatment [6].
 - **Cytokine Measurement:** Quantify cytokine levels (TNF- α , IL-6, IL-17, etc.) in cell culture supernatant using multiplex immunoassays (e.g., Luminex) or ELISA [6].
 - **Gene Expression:** Extract RNA from cells and perform RT-qPCR to analyze expression of cytokines (IL-17, IL-21) and transcription factors (T-bet, ROR γ t, Foxp3, Bcl6) [6].

- **Protein Signaling:** Assess NF- κ B pathway inhibition via western blot (detecting I κ B α degradation) or immunofluorescence (visualizing p65 nuclear translocation) [3].

Clinical Trial Protocol: Evaluating Efficacy in RA

- **Study Design:** Randomized, double-blind, placebo-controlled or active-comparator trial over 24-52 weeks is standard [7] [3].
- **Patient Population:** Adults with active RA (based on ACR/EULAR criteria) and inadequate response to MTX or other csDMARDs. Stable dose of MTX (e.g., 10-15 mg/week) is often maintained in combination studies [7] [8].
- **Intervention:** Experimental group: IGU 25 mg twice daily (after a 4-week lead-in at 25 mg once daily). Control group: placebo or active comparator [7] [3].
- **Primary Endpoints:** ACR20 response rate at 24 weeks and change from baseline in DAS28 [7] [3] [8].
- **Key Assessments:**
 - **Efficacy:** ACR response rates, DAS28, HAQ score, duration of morning stiffness, swollen/tender joint counts [7] [8].
 - **Safety:** Regular monitoring of hematology, liver function tests (ALT, AST), renal function, and recording of all adverse events [7] [9].

Key Takeaways for Researchers

- **Mechanistic Uniqueness:** **Iguratimod**'s simultaneous suppression of antibody production and modulation of the Th17/Treg balance distinguishes it from other DMARDs, making it a compelling candidate for combination therapy [5] [6].
- **Strong Combination Data:** The most robust clinical evidence supports its use with MTX in refractory RA, significantly improving ACR responses and disease activity scores [7] [8].
- **Vigilant Safety Monitoring:** While generally well-tolerated, proactive monitoring of liver enzymes and vigilant assessment for respiratory symptoms (potentially indicating interstitial lung disease), especially in the first 3 months of treatment, is recommended based on recent real-world evidence [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Iguratimod | New Drug Approvals [newdrugapprovals.org]
2. Iguratimod [en.wikipedia.org]
3. Iguratimod as a New Drug for Rheumatoid Arthritis [pmc.ncbi.nlm.nih.gov]
4. Iguratimod | MedPath [trial.medpath.com]
5. Molecular mechanisms and clinical application of Iguratimod [pubmed.ncbi.nlm.nih.gov]
6. Regulatory Effect of Iguratimod on the Balance of Th Subsets ... [pmc.ncbi.nlm.nih.gov]
7. The Effect and Safety of Iguratimod Combined With Methotrexate on... [pmc.ncbi.nlm.nih.gov]
8. Effectiveness of iguratimod as monotherapy or combined therapy in... [jost-online.biomedcentral.com]
9. Real-World Safety Characteristic of Iguratimod [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Iguratimod in refractory rheumatoid arthritis cases]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548953#iguratimod-in-refractory-rheumatoid-arthritis-cases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com